2,2-Diethyl-1-methylpiperidin-4-one

CAS No.:

Cat. No.: VC17726537

Molecular Formula: C10H19NO

Molecular Weight: 169.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19NO |

|---|---|

| Molecular Weight | 169.26 g/mol |

| IUPAC Name | 2,2-diethyl-1-methylpiperidin-4-one |

| Standard InChI | InChI=1S/C10H19NO/c1-4-10(5-2)8-9(12)6-7-11(10)3/h4-8H2,1-3H3 |

| Standard InChI Key | SGAYEMZWYUJKDL-UHFFFAOYSA-N |

| Canonical SMILES | CCC1(CC(=O)CCN1C)CC |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

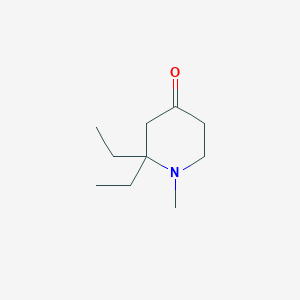

The compound is systematically named 2,2-diethyl-1-methylpiperidin-4-one, reflecting its substitution pattern on the piperidine ring. Its molecular formula is C₁₀H₁₉NO, with a molecular weight of 169.26 g/mol . The structure consists of a six-membered piperidine ring with a ketone group at the 4-position, two ethyl groups at the 2-position, and a methyl group at the 1-position (Figure 1).

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 125458527 | |

| IUPAC Name | 2,2-diethyl-1-methylpiperidin-4-one | |

| Molecular Formula | C₁₀H₁₉NO | |

| Exact Mass | 169.1467 g/mol |

Structural Analysis

The piperidin-4-one core confers rigidity to the molecule, while the ethyl and methyl substituents influence its stereoelectronic properties. Computational studies on analogous piperidinones, such as N-methyl-4-piperidone, reveal that alkyl substitutions enhance lipophilicity, as evidenced by a LogP value of 2.97 for related structures . This characteristic is critical for membrane permeability in bioactive molecules.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,2-diethyl-1-methylpiperidin-4-one typically involves Mannich-type reactions or cyclocondensation strategies. A representative method includes:

-

Condensation of Diethyl 1,3-Acetone Dicarboxylate: Reacting diethyl 1,3-acetone dicarboxylate with formaldehyde and methylamine in the presence of p-toluenesulfonic acid as a catalyst .

-

Decarboxylation and Cyclization: The intermediate undergoes decarboxylation under acidic conditions (e.g., 12 M HCl) to form the piperidinone ring .

Table 2: Optimized Reaction Conditions

Purification and Characterization

Post-synthesis, the crude product is purified via chromatography or recrystallization from acetone . Structural confirmation is achieved through ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), as demonstrated for analogous compounds .

Physical and Chemical Properties

Physicochemical Parameters

2,2-Diethyl-1-methylpiperidin-4-one is a liquid at room temperature with a boiling point of 181.5±15.0 °C and a density of 1.0±0.1 g/cm³ . Its flash point of 60.0±0.0 °C indicates flammability under specific conditions .

Spectroscopic Data

-

¹H NMR (CDCl₃): Signals at δ 0.93 (d, 3H, CH₃), 1.25 (t, 3H, CH₂CH₃), and 3.76 (d, 1H, N-CH₂) correlate with substituents on the piperidine ring .

-

IR (KBr): A strong absorption band near 1700 cm⁻¹ confirms the ketone group .

Applications in Pharmaceutical and Industrial Chemistry

Role as a Synthetic Intermediate

The compound serves as a precursor for thiosemicarbazone derivatives, which exhibit antitumor and antimicrobial activities . For example, reacting it with thiosemicarbazide yields hydrazine derivatives that inhibit histone deacetylases (HDACs) .

Industrial Relevance

In agrochemical synthesis, its lipophilic nature makes it suitable for designing herbicidal agents with enhanced soil persistence .

| Precaution | GHS Code | Source |

|---|---|---|

| Avoid inhalation of vapors | P261 | |

| Wear protective gloves and eyewear | P280 | |

| Store in a well-ventilated area | P403 |

First Aid Measures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume